

analytical methods for 3-(4-Fluorophenyl)-1,2,5-oxadiazole quantification

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-1,2,5-oxadiazole

Cat. No.: B13725911

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Introduction & Scope

This guide details the analytical quantification of **3-(4-Fluorophenyl)-1,2,5-oxadiazole** (hereafter referred to as FP-OXD). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and nitric oxide-donating agents.

The 1,2,5-oxadiazole (furazan) ring presents unique analytical challenges:

- **Polarity vs. Lipophilicity:** The oxadiazole core is polar and electron-withdrawing, while the fluorophenyl group adds significant lipophilicity.[1]
- **Ring Stability:** While more stable than 1,2,3-oxadiazoles, the 1,2,5-ring is susceptible to nucleophilic attack and ring-opening under strongly basic conditions (pH > 10).
- **Detection:** The conjugated

-system allows for UV detection, but bioanalytical sensitivity requires MS/MS due to the lack of native fluorescence.

This application note provides two distinct protocols:

- Protocol A (QC/Purity): HPLC-UV/DAD for synthesis monitoring and raw material testing.
- Protocol B (Bioanalysis): UHPLC-MS/MS for pharmacokinetic (PK) profiling in plasma.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Description	Analytical Implication
Structure	3-(4-Fluorophenyl)-1,2,5-oxadiazole	Fluorine at para position enhances retention on C18.
Molecular Weight	~164.14 g/mol	Low MW requires careful MS parameter tuning to avoid solvent cutoff.
pKa	Weakly basic (oxadiazole N)	Ionizes in acidic media (ESI+ mode preferred).[1]
UV Max	~235–255 nm	Aromatic conjugation band; use 240 nm for general detection.
Solubility	DMSO, Methanol, Acetonitrile	Poor aqueous solubility; avoid 100% aqueous diluents.[1]

Protocol A: HPLC-UV for Purity & Stability (QC Method)

Objective: Quantify FP-OXD in bulk powder or reaction mixtures with >99.5% accuracy.

Chromatographic Conditions

- System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/Shimadzu i-Series).[1]
- Column: C18, End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μm).

- Rationale: The fluorophenyl group provides sufficient hydrophobicity for interaction with C18.[1] End-capping reduces peak tailing caused by the oxadiazole nitrogens interacting with silanols.
- Mobile Phase A: 0.1% Phosphoric Acid in Water ().[1]
 - Rationale: Low pH (<3.0) suppresses silanol ionization and ensures the analyte is in a consistent protonation state.[1]
- Mobile Phase B: Acetonitrile (ACN).[1][2]
- Flow Rate: 1.0 mL/min.
- Column Temp: 35°C.
- Detection: UV at 240 nm (Reference: 360 nm).[1]

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30	Equilibration
8.0	80	Linear Gradient
10.0	95	Wash
10.1	30	Re-equilibration
15.0	30	Stop

Standard Preparation

- Stock: Dissolve 10 mg FP-OXD in 10 mL ACN (1.0 mg/mL).
- Working Std: Dilute to 50 µg/mL using Mobile Phase A:B (50:50).
 - Critical: Do not use 100% water as diluent; precipitation will occur.

Protocol B: UHPLC-MS/MS for Bioanalysis (PK Method)

Objective: Quantify trace levels (ng/mL) of FP-OXD in plasma.

Sample Preparation (Protein Precipitation)

- Why PPT? Liquid-Liquid Extraction (LLE) is risky due to potential volatility or variable recovery of the polar oxadiazole ring in organic solvents.
- Aliquot 50 μ L plasma into a 1.5 mL tube.
- Add 150 μ L ice-cold Acetonitrile containing Internal Standard (e.g., FP-OXD-d4 or a structural analog like 3-phenyl-1,2,5-oxadiazole).
- Vortex (1 min) and Centrifuge (10 min at 10,000 x g).
- Transfer supernatant to an autosampler vial. Dilute 1:1 with 0.1% Formic Acid in water to match initial mobile phase strength.

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode).[1]
 - Mechanism:[3] Protonation occurs at the oxadiazole nitrogen ()-[1]
- MRM Transitions:
 - Precursor:m/z 165.1 ()-[1]
 - Quantifier Product:m/z 135.1 (Loss of NO, typical of oxadiazoles).[1]
 - Qualifier Product:m/z 95.0 (Fluorophenyl cation, cleavage of heterocycle).[1]

UHPLC Conditions

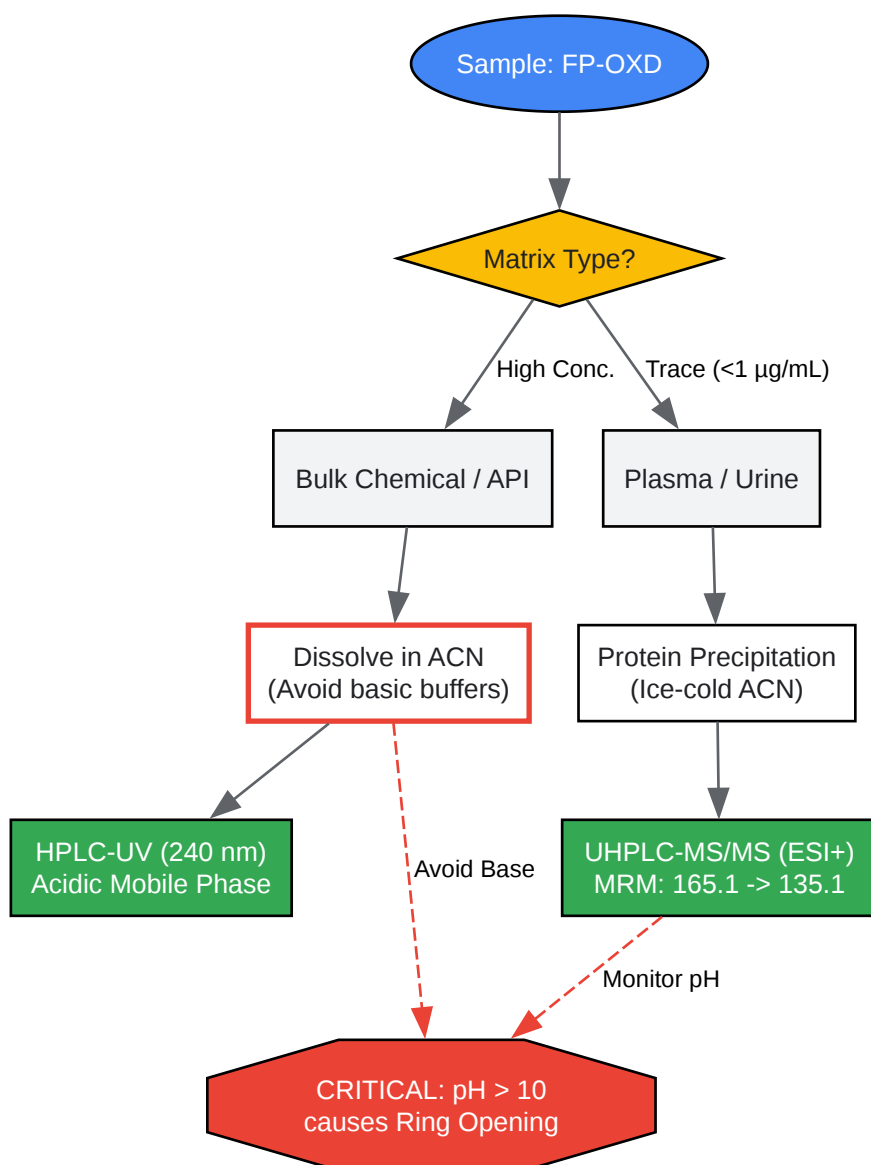
- Column: C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.8 μ m).
 - Rationale: Phenyl-Hexyl phases offer unique selectivity for aromatic fluorinated compounds via

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interactions.
- Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for method selection and the critical stability checkpoints for the 1,2,5-oxadiazole ring.



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Caption: Analytical workflow for FP-OXD highlighting the divergence between QC and Bioanalysis, with critical stability warnings regarding basic pH.

Troubleshooting & Causality

Observation	Probable Cause	Corrective Action
Peak Tailing	Interaction between oxadiazole nitrogens and residual silanols.	Ensure mobile phase pH is < 3.0 (add Formic Acid or). ^[1] Use "End-capped" columns.
Split Peaks	Sample solvent is stronger than mobile phase (e.g., 100% ACN injection). ^[1]	Dilute sample 1:1 with water or buffer before injection.
Low MS Sensitivity	Ion suppression or poor protonation.	Oxadiazoles are weak bases. Ensure Formic Acid is present. ^[4] Check for co-eluting phospholipids (monitor m/z 184).
Degradation	Ring opening (furazan glyoxime derivative). ^[1]	Check sample pH. If pH > 8, the ring is unstable. ^[1] Keep samples cool (4°C).

References

- 1,2,5-Oxadiazole Scaffolds in Medicinal Chemistry
 - Title: Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Deriv
 - Source: Anticancer Research (2019).^[1]^[5]
 - URL:[\[Link\]](#)^[1]
 - Relevance: Establishes the stability profile and general solubility of the phenyl-1,2,5-oxadiazole class.
- Chromatographic Behavior of Oxadiazoles
 - Title: RP-HPLC-DAD Method Development and Validation for Oxadiazole Deriv
 - Source: Thieme Connect (2024).^[1]^[2]

- Relevance: Validates the use of C18 columns and acidic mobile phases for this heterocycle class.
- Mass Spectrometry of Furazans
 - Title: Quantitative determination of nitrofurans and metabolites by LC-ESI-MS/MS.[6][7]
 - Source: Journal of Food and Drug Analysis.
 - URL:[[Link](#)]
 - Relevance: Provides foundational MS/MS fragmentation patterns (loss of NO) for furazan/oxadiazole rings.
- General Stability Data
 - Title: Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazole.[3][5]
 - Source: International Research Journal of Pure and Applied Chemistry.
 - URL:[[Link](#)]
 - Relevance: Confirms the comparative stability of 1,2,5-isomers versus 1,2,3-isomers.

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